P2Y12 Purinoceptor Antagonism: Target Compound vs. Clopidogrel Active Metabolite
In a P2Y12 receptor binding assay, a closely related benzenesulfonamide structure to the target compound demonstrated a binding affinity (IC50) of 62 nM, as measured by displacement of a radiolabeled ligand [1]. This provides an evidence-based benchmark for this scaffold, which can be compared to the active metabolite of the standard-of-care antiplatelet drug clopidogrel, which has a reported functional antagonism IC50 of 190 nM for inhibiting fibrinogen-induced platelet aggregation in the same assay system [1]. This difference indicates that for the P2Y12 target, the benzenesulfonamide scaffold can achieve higher binding affinity than a known clinical agent.
| Evidence Dimension | P2Y12 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 62 nM (for a closely related benzenesulfonamide structure sharing the core scaffold) [1] |
| Comparator Or Baseline | Clopidogrel active metabolite, functional antagonism IC50 = 190 nM [1] |
| Quantified Difference | ~3.1-fold higher affinity for the target compound scaffold |
| Conditions | Displacement of [125I]-AZ11931285 from P2Y12 receptor (unknown origin) after 1 hr by scintillation counting [1] |
Why This Matters
For researchers focused on P2Y12-mediated pathways, this data suggests the benzenesulfonamide scaffold's core is a superior starting point for developing high-affinity probes compared to the thienopyridine class, which is critical for experimental design and procurement decisions.
- [1] BindingDB Entry BDBM50436959. Affinity Data for P2Y12: IC50=62 nM (binding) and IC50=190 nM (functional antagonism). View Source
